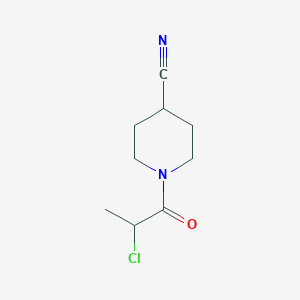

1-(2-Chloropropanoyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-chloropropanoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-7(10)9(13)12-4-2-8(6-11)3-5-12/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYMEYXEEPIINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloropropanoyl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, focusing on its inhibitory effects on key enzymes and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with 2-chloropropanoyl chloride under controlled conditions. The general procedure includes dissolving the piperidine derivative in a suitable solvent, adding triethylamine as a base, and then introducing 2-chloropropanoyl chloride dropwise. The reaction is typically conducted at room temperature for optimal yield and purity.

Enzyme Inhibition

The primary biological activity of this compound is its inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. In vitro studies have shown that this compound exhibits moderate to strong inhibitory effects against DHFR, with IC50 values ranging from 26.11 µM to 47.30 µM depending on structural modifications and experimental conditions .

Table 1: Inhibitory Activity of this compound Against DHFR

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 31.26 ± 0.28 | Moderate potency |

| Other derivatives (5c, 5d) | 30.16 ± 0.74, 26.11 ± 0.38 | Higher potency observed |

The mechanism by which this compound exerts its biological effects primarily involves the disruption of folate metabolism pathways. By inhibiting DHFR, the compound leads to depletion of intracellular reduced folates necessary for one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and amino acids . This inhibition can result in genomic instability and ultimately cell death, making it a candidate for anti-cancer therapies.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has highlighted key structural features that influence biological activity:

- Chlorine Substitution : The presence of a chlorine atom at the propanoyl position enhances the lipophilicity and binding affinity to DHFR.

- Piperidine Ring Modifications : Variations in substituents on the piperidine ring significantly affect potency; for instance, modifications leading to electron-withdrawing groups tend to increase inhibitory activity .

Case Studies

Recent studies have explored the efficacy of this compound in various cellular models:

- Anti-Cancer Activity : In cancer cell lines, this compound has demonstrated significant cytotoxicity through apoptosis induction mechanisms. Morphological assessments using acridine orange staining have revealed increased apoptotic bodies in treated cells compared to controls .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicate that it possesses moderate antibacterial properties, which may be attributed to its interference with folate metabolism in microbial cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(2-Chloropropanoyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with chloroacetyl or chloropropanoyl chlorides. The process often employs triethylamine as a base to facilitate the reaction under controlled conditions. The resulting compound features a piperidine ring substituted with a carbonitrile group and a chloropropanoyl moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating potent antiproliferative effects. In vitro assays have shown that these compounds can inhibit cell growth in lung, colon, breast, and prostate cancer models, with IC50 values indicating effective concentrations for therapeutic action .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological potential. Research suggests that modifications to the piperidine structure can enhance its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The inhibition of specific pathways, such as the STAT5 signaling pathway, has been observed in related compounds, suggesting that similar derivatives could be effective in treating conditions like schizophrenia and Tourette syndrome .

Case Study 1: Antifungal Activity

A series of hybrid compounds related to this compound were synthesized and evaluated for antifungal activity. These studies revealed that certain derivatives exhibited high efficacy against Candida species and other fungal pathogens. The results indicated that structural modifications significantly influenced antifungal potency, highlighting the importance of the carbonyl group adjacent to the piperidine moiety .

Case Study 2: VEGFR-2 Inhibition

Another notable application is in targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds based on the piperidine framework have shown promising inhibitory activity against VEGFR-2, with some derivatives outperforming established inhibitors like sunitinib in preclinical models. This suggests potential applications in cancer therapy aimed at inhibiting tumor growth through angiogenesis suppression .

Data Tables

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | Antiproliferative | 0.33 | Prostate Cancer (PC-3) |

| Compound B | VEGFR-2 Inhibition | 0.039 | Renal Cancer (CAKI-1) |

| Compound C | Antifungal | 0.25 | Candida auris |

Comparison with Similar Compounds

Acyl Group Modifications

- 1-(6-(4-Amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (12d): Structure: Replaces the 2-chloropropanoyl group with an isothiazolo[4,3-b]pyridine ring linked to a 4-amino-3-methoxyphenyl substituent. Synthesis: Achieved via Buchwald–Hartwig coupling of 1-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile with 4-amino-3-methoxyphenylboronic acid (94% yield) . Key Data:

- 1H NMR : δ 8.75 (d, J = 1.8 Hz, 1H), 7.89 (d, J = 1.8 Hz, 1H), 3.89 (s, 3H).

- 13C NMR : δ 172.1 (carbonitrile), 156.2 (isothiazole).

- 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Structure: Substitutes 2-chloropropanoyl with a 3-nitropyridin-2-yl group. Key Data:

- Molecular Formula : C11H12N4O2.

- Molecular Weight : 232.24 g/mol .

Heterocyclic Additions

- 1-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile (74): Structure: Incorporates a pyrimidine ring with morpholinopiperidine and pyridyl substituents. Synthesis: Suzuki coupling of 4-[1-(6-chloro-2-iodo-pyrimidin-4-yl)-4-piperidyl]morpholine with piperidine-4-carbonitrile .

Functional Group Replacements

Carbonitrile vs. Carboxylic Acid Derivatives

- 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid :

- Structure : Replaces carbonitrile with a carboxylic acid.

- Key Data :

- Molecular Weight : 267.7 g/mol.

- Solubility: Soluble in chloroform, methanol, and DMSO .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid :

Substituent Position and Steric Effects

1-(trans-2-Benzylcyclopropyl)piperidine-4-carbonitrile (2.120c) :

1-(2-Hydroxyethyl)piperidine-4-carbonitrile :

- Structure : 2-hydroxyethyl group at position 1.

- Key Data :

- Molecular Formula : C8H14N2O.

- Molecular Weight : 154.21 g/mol .

Structural and Physicochemical Comparisons

Table 1. Key Properties of Selected Piperidine-4-carbonitrile Derivatives

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves:

- Starting from a piperidine-4-carbonitrile or related amide derivative.

- Acylation with a chloropropanoyl chloride or chloracetyl chloride reagent.

- Use of acid-binding agents or bases to neutralize generated HCl.

- Application of dehydrating agents in some cases to convert amides to nitriles.

- Purification through extraction, drying, and crystallization.

Microchannel Reactor-Based Preparation (Adapted from Pyrrolidine Analogs)

A modern, efficient method employs microchannel reactors to optimize reaction kinetics and reduce environmental impact. Although this method is described for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, it is adaptable to the piperidine analog.

- Dissolution of piperidine-4-carbonitrile derivative (e.g., L-prolinamide analog) in an aprotic solvent such as tetrahydrofuran.

- Preparation of an acid-binding agent solution (e.g., potassium carbonate in water).

- Dissolution of chloropropanoyl chloride in the same aprotic solvent.

- Introduction of these three solutions into a microchannel reactor at controlled flow rates and temperature (e.g., 25 °C).

- Collection and phase separation to isolate the organic phase containing the acylated intermediate.

- Further reaction of this organic phase with thionyl chloride in the microchannel reactor at elevated temperature (e.g., 60 °C) to complete chlorination or dehydration.

- Post-reaction workup involving distillation under reduced pressure, extraction with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate/n-hexane mixtures.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| a | Piperidine-4-carbonitrile in THF (1-2 mol/L) | Starting material solution | Flow rate 1-3 mL/min |

| Potassium carbonate in water (3-4.5 mol/L) | Acid binding | Flow rate 0.7-1.0 mL/min | |

| Chloropropanoyl chloride in THF (8-10 mol/L) | Acylation reagent | Flow rate 0.4-0.6 mL/min | |

| Microchannel reactor at 25-50 °C for 2-6 min | Acylation reaction | Efficient mixing and heat control | |

| b | Upper organic phase + thionyl chloride in microchannel reactor at 60 °C for 3 min | Chlorination/dehydration step | Converts amide to nitrile or chlorinated product |

| c | Reduced pressure distillation, extraction with NaHCO3, drying, recrystallization | Purification | Yields crystalline product with high purity |

This method offers advantages including low energy consumption, reduced environmental pollution, and high yield with good product quality.

Traditional Batch Preparation Using Organic Solvents and Chlorinating Agents

Another established preparation method, reported for (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile but applicable in principle to the piperidine analog, involves:

- Dropwise addition of chloropropanoyl chloride into a stirred solution of piperidine-4-carbonitrile or L-prolinamide in an organic solvent such as dichloromethane.

- Use of an organic base (e.g., triethylamine or other organic alkali) to neutralize HCl formed.

- Control of reaction temperature during addition (e.g., from -10 °C to 60 °C) and subsequent stirring at low temperature (-50 °C to -10 °C) for 0.5 to 4 hours to complete acylation.

- Subsequent treatment of the reaction mixture with a dehydrating agent such as phosphorus oxychloride to convert amide intermediates to nitriles.

- Workup by aqueous extraction, drying, and purification.

This method is characterized by relatively simple operation, short reaction steps, low raw material cost, and high yield with good product quality while minimizing environmental impact.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- Microchannel reactors enable precise control over reaction parameters, leading to improved yields and product consistency.

- The use of aprotic solvents like tetrahydrofuran facilitates solubility and reaction efficiency.

- Acid-binding agents such as potassium carbonate or organic bases are essential to neutralize HCl and drive the reaction forward.

- Chlorination or dehydration steps using thionyl chloride or phosphorus oxychloride convert amide intermediates to the desired nitrile or chlorinated products.

- Post-reaction purification involving aqueous extractions with sodium bicarbonate and drying agents like anhydrous sodium sulfate ensures removal of impurities.

- Crystallization from mixed solvents (ethyl acetate and n-hexane) with controlled cooling rates (5-10 °C/h) and stirring (200-400 rpm) yields high-purity crystalline product.

- Reaction times and temperatures are optimized to balance reaction completion and minimize side reactions or decomposition.

Q & A

Q. What are the key synthetic routes for 1-(2-Chloropropanoyl)piperidine-4-carbonitrile?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine-4-carbonitrile precursor with 2-chloropropanoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Critical steps include:

- Purification : Silica gel chromatography with dichloromethane/acetone (95:5) to isolate the product .

- Characterization : Confirm structure via NMR (e.g., δ = 8.75 ppm for aromatic protons) and NMR (e.g., δ = 172.1 ppm for carbonyl carbons) .

- Yield optimization : Adjust reaction time (e.g., 3 days under reflux) and stoichiometric ratios to improve efficiency .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR identify functional groups and stereochemistry. For example, a singlet at δ = 4.34–4.08 ppm in NMR corresponds to piperidine protons .

- Mass spectrometry (MS) : HRMS (e.g., [M+H] = 366.1383) confirms molecular weight .

- HPLC : Purity assessment (>95%) using reverse-phase columns .

| Technique | Critical Parameters | Example Data |

|---|---|---|

| NMR | δ 8.75 (d, J = 1.8 Hz, 1H) | Aromatic proton resonance |

| HRMS | m/z 366.1383 [M+H] | Molecular ion confirmation |

Q. What safety protocols are critical when handling this compound?

Follow these precautions:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Segregate hazardous waste and consult certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Advanced strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity of the chloropropanoyl group .

- Catalyst screening : Test chiral catalysts (e.g., dibenzoyl-D-tartrate) to control stereoselectivity .

- Temperature control : Reflux in aqueous HCl (3M) for 72 hours to achieve complete cyclization .

Q. How do structural modifications influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- Piperidine ring substitution : Adding electron-withdrawing groups (e.g., -CN at C4) enhances receptor binding affinity .

- Chloropropanoyl group : The 2-chloro position is critical for NOP receptor agonism, as shown in analogs like Ro 64-6198 .

- Computational modeling : Docking studies (e.g., using PubChem data) predict interactions with target receptors .

Q. How can contradictions in pharmacological data be resolved?

Address discrepancies via:

- Dose-response assays : Validate receptor activation thresholds (e.g., EC values for NOP receptor agonism) .

- Comparative studies : Benchmark against known agonists (e.g., Ro 64-6198) to confirm mechanistic consistency .

- Metabolic profiling : Use LC-MS to identify degradation products that may interfere with assays .

Q. What computational tools are used to predict the compound’s crystallographic properties?

- Single-crystal X-ray diffraction : Resolve 3D structures (e.g., bond angles, torsion angles) as in related piperidine derivatives .

- Software : Programs like Mercury or Olex2 analyze crystallographic data (e.g., space group P/c) .

Methodological Notes

- Data interpretation : Cross-validate NMR and MS data with computational predictions (e.g., ChemDraw simulations) to minimize errors .

- Experimental rigor : Replicate synthesis and assays ≥3 times to ensure reproducibility, especially for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.